6-Bromo Norgestrel
CAS No.:
Cat. No.: VC0206861
Molecular Formula: C₂₁H₂₇BrO₂
Molecular Weight: 391.34
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₇BrO₂ |
---|---|
Molecular Weight | 391.34 |
Introduction
Chemical Identity and Structure
6-Bromo Norgestrel is a synthetic steroid derivative characterized by a bromine substitution at the 6-position of the norgestrel backbone. The compound has the following key identifiers:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₇BrO₂ |
Molecular Weight | 391.34 g/mol |
CAS Number | Not widely assigned |
Structural Classification | Brominated estrane steroid derivative |
Parent Compound | Norgestrel |
The structural backbone of 6-Bromo Norgestrel is derived from norgestrel, which is a racemic mixture of dextronorgestrel and levonorgestrel stereoisomers. Norgestrel itself is classified as an estrane steroid and is a derivative of testosterone, more specifically a member of the gonane (18-methylestrane) subgroup of the 19-nortestosterone family of progestins .
Structural Characteristics
The compound features the characteristic four-ring system common to steroid hormones with specific modifications including:
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A bromine atom at position 6 of the A-ring
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A 17α-ethynyl group
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A 17β-hydroxyl group
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A 3-ketone functional group
This bromination at the 6-position significantly alters the electronic and steric properties of the molecule compared to its parent compound.
Physical and Chemical Properties
6-Bromo Norgestrel presents as a light yellow powder with specific solubility characteristics and stability requirements .
Property | Description |
---|---|
Physical Appearance | Light Yellow Powder |
Purity (Commercial Standards) | 98% |
Solubility | Soluble in Chloroform, Dichloromethane, DMSO |
Storage Requirements | 2-8°C, Protected from air and light |
Stability | Requires refrigeration or freezing |
The bromination at position 6 confers different chemical reactivity compared to norgestrel. The bromine atom serves as a potential site for further chemical transformations, making 6-Bromo Norgestrel valuable in synthetic organic chemistry applications.
Synthetic Applications
Role in Pharmaceutical Synthesis
The primary application of 6-Bromo Norgestrel appears to be as an intermediate in the synthesis of norgestrel impurities . In pharmaceutical development and manufacturing, the identification and characterization of potential impurities is crucial for ensuring drug safety and efficacy.
Steroid synthesis typically involves multiple steps with various intermediates. The bromination of the steroid skeleton at specific positions like C-6 can provide useful synthetic handles for further transformations. This approach is common in medicinal chemistry to develop structure-activity relationships and create derivative compounds with potentially improved properties.
Analytical Applications
Relationship to Norgestrel and Progestogenic Compounds
Understanding 6-Bromo Norgestrel requires contextualizing it within the broader family of norgestrel-related compounds.
Norgestrel Background
Norgestrel is a synthetic progestogen used in hormonal contraceptives. It is a racemic mixture containing:
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Dextronorgestrel (the C13α isomer; l-norgestrel or (+)-norgestrel) - which is inactive
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Levonorgestrel (the C13β isomer; d-norgestrel or (–)-norgestrel) - the active component
This racemic mixture makes norgestrel exactly half as potent as pure levonorgestrel. The chemical structure of norgestrel can be described as 13-ethyl-17α-ethynyl-19-nortestosterone or 13-ethyl-17α-ethynylestr-4-en-17β-ol-3-one .
Catalogue Number | Supplier Information | Available Sizes | Pricing (indicative) |
---|---|---|---|
C210721 | Coompo | 50mg, 500mg | $150.00 (50mg), $1200.00 (500mg) |
BTB685815 | ATCC360 | 50mg | Not specified |
B685815 | TRC (via srmcas.com) | 50mg, 500mg | Contact supplier |
Storage recommendations for commercial standards typically specify:
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Temperature range: 2-8°C
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Protection from air and light
Research Applications and Future Directions
The primary research application of 6-Bromo Norgestrel appears to be in the synthesis and characterization of norgestrel impurities. This has important implications for:
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Pharmaceutical quality control and regulatory compliance
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Structure-activity relationship studies of progestogenic compounds
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Development of novel steroid derivatives with potentially improved properties
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Understanding metabolic pathways of steroid medications
Future research directions might include:
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Investigation of 6-Bromo Norgestrel as a synthetic intermediate for novel progestogens
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Development of improved synthetic routes with higher yields and purity
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Studies on the biological activity of norgestrel derivatives with substitutions at various positions
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